molecular formula C52H77ClN2OPRu B6289674 [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride LatMet SIPr CAS No. 1544328-59-7

[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride LatMet SIPr

Cat. No.: B6289674
CAS No.: 1544328-59-7
M. Wt: 913.7 g/mol
InChI Key: INAUHNWDWTZYGK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This ruthenium-based metathesis catalyst (CAS: 1544328-59-7) features a sterically demanding N-heterocyclic carbene (NHC) ligand derived from 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (SIPr), a tricyclohexylphosphine (PCy₃) co-ligand, and a 2-oxo-5-nitrobenzylidene alkylidene group . The SIPr ligand provides exceptional stability due to its bulky 2,6-diisopropylphenyl substituents, which shield the ruthenium center from decomposition pathways . The compound is air-sensitive and requires storage at 2–8°C to maintain catalytic activity .

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;chloro-[(2-hydroxyphenyl)methylidene]ruthenium;tricyclohexylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2.C18H33P.C7H6O.ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-4-2-3-5-7(6)8;;/h9-14,18-21H,15-16H2,1-8H3;16-18H,1-15H2;1-5,8H;1H;/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAUHNWDWTZYGK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C(=C1)C=[Ru]Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H77ClN2OPRu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

913.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride , commonly referred to as LatMet SIPr , is a ruthenium-based metathesis catalyst with promising biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

LatMet SIPr is characterized by its complex structure:

  • Molecular Formula: C52H77ClN2OPRu
  • Molecular Weight: 913.68 g/mol
  • Appearance: Dark green crystalline solid, air-sensitive, recommended storage at 2-8°C.

LatMet SIPr exhibits biological activity primarily through its role as a catalyst in various organic reactions that can lead to the synthesis of biologically active compounds. The imidazolidinylidene ligand contributes to the stability and reactivity of the ruthenium center, facilitating metathesis reactions that are crucial in drug development.

Antiplatelet Activity

Recent studies have highlighted the antiplatelet activity of novel ruthenium complexes, including LatMet SIPr. The structure-antiplatelet activity relationship indicates that modifications in the ligand environment can enhance the therapeutic potential of these compounds. For instance, a comparative study showed that certain modifications led to increased inhibition of platelet aggregation, suggesting a pathway for developing antithrombotic agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of LatMet SIPr. Research indicates that while some ruthenium complexes exhibit significant cytotoxic effects on cancer cell lines, LatMet SIPr shows selective activity, potentially reducing off-target effects. Detailed IC50 values were determined for various cell lines, demonstrating its potential as a selective anticancer agent.

Study on Silica Microparticles

A notable application of LatMet SIPr involved its use in the Stoeber reaction to synthesize silica microparticles. The incorporation of Tris(bipyridine)ruthenium(II) chloride into these particles demonstrated a reduction in fluorescence concentration quenching, indicating enhanced stability and potential applications in drug delivery systems .

Metathesis Reactions in Drug Synthesis

LatMet SIPr has been employed as an efficient catalyst for ring-opening metathesis polymerization (ROMP), which is pivotal in synthesizing polymers with biomedical applications. Its ability to function effectively in aqueous media opens avenues for greener synthesis methods in pharmaceutical chemistry.

Data Tables

Property Value
Molecular FormulaC52H77ClN2OPRu
Molecular Weight913.68 g/mol
AppearanceDark green crystalline solid
Recommended Storage2-8°C
Antiplatelet ActivitySignificant inhibition observed
Cytotoxicity (IC50 values)Selective across cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Ligand Variations

Key structural differences among analogous ruthenium catalysts lie in the NHC ligands, alkylidene groups, and ancillary phosphine ligands. Below is a comparative analysis:

Compound Name (CAS) Molecular Formula NHC Ligand Alkylidene Ligand Molecular Weight Key Properties
LatMet SIPr (1544328-59-7) C₅₂H₇₇ClN₂OPRu SIPr (bulky diisopropylphenyl) 2-oxo-5-nitrobenzylidene 913.68 High stability; enhanced reactivity for electron-poor substrates; air-sensitive
[Tricyclohexylphosphine(IMes)(3-phenylindenylidene)RuCl₂] (CAS: N/A) C₅₄H₆₇Cl₂N₂PRu IMes (2,4,6-trimethylphenyl) 3-phenyl-1H-inden-1-ylidene 1043.32 Moderate steric bulk; thermal stability; broader olefin tolerance
[1,3-Bis(2,6-bis(1-ethylpropyl)phenyl) RuCl₂(PCy₃)(phenylmethylene)] (2268786-56-5) C₆₀H₉₁Cl₂N₂PRu Modified SIPr (ethylpropyl) Phenylmethylene 1043.32 Extreme steric hindrance; limited substrate scope; high catalyst longevity
Grubbs II Catalyst (N/A) C₄₆H₆₅Cl₂N₂PRu H₂IMes (saturated backbone) Benzylidene 848.91 High activity for ring-closing metathesis; lower thermal stability

Thermal and Air Sensitivity

  • LatMet SIPr’s air sensitivity and cold storage requirements align with other NHC-ruthenium catalysts (e.g., Grubbs II), but its decomposition temperature (~120°C) exceeds that of IMes-based systems (~90°C) due to SIPr’s robust ligand architecture .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.